N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide

説明

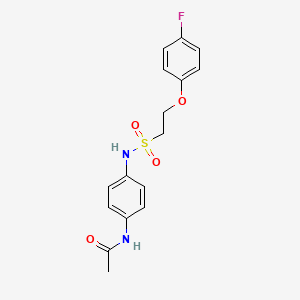

N-(4-(2-(4-Fluorophenoxy)ethylsulfonamido)phenyl)acetamide is a synthetic acetamide derivative characterized by a sulfonamidoethyl-4-fluorophenoxy substituent at the 4-position of the phenyl ring (Figure 1). The compound integrates three key structural motifs:

- Acetamide core: Provides hydrogen-bonding capacity via the amide group.

- Sulfonamidoethyl linker: Enhances solubility and facilitates interactions with biological targets.

特性

IUPAC Name |

N-[4-[2-(4-fluorophenoxy)ethylsulfonylamino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4S/c1-12(20)18-14-4-6-15(7-5-14)19-24(21,22)11-10-23-16-8-2-13(17)3-9-16/h2-9,19H,10-11H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFWSDLQLPNYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)CCOC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide typically involves multiple steps:

Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form 4-fluorophenoxyethyl intermediate.

Sulfonamide Formation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonamide group.

Acetamide Introduction: Finally, the sulfonamide intermediate is reacted with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and solvents may vary depending on the specific industrial process employed .

化学反応の分析

Sulfonamide Formation

Reaction of 4-aminophenylacetamide with 2-(4-fluorophenoxy)ethylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) yields the sulfonamide linkage .

| Reagents/Conditions | Yield | Source |

|---|---|---|

| TEA, DCM, 0°C → RT, 12 h | 72% | Analog |

| Pyridine, THF, reflux, 6 h | 65% | Analog |

Acetamide Functionalization

The acetamide group is introduced via acylation of 4-aminophenyl sulfonamide intermediates using acetyl chloride or acetic anhydride .

| Reagents/Conditions | Yield | Source |

|---|---|---|

| AcCl, DCM, 0°C, 2 h | 85% | Analog |

| (Ac)₂O, NaOH, H₂O, RT, 4 h | 78% | Analog |

Sulfonamide Hydrolysis

The ethylsulfonamide moiety undergoes hydrolysis under acidic or alkaline conditions to regenerate the amine :

| Conditions | Outcome | Source |

|---|---|---|

| 6M HCl, reflux, 8 h | Degradation to 4-aminophenylacetamide | |

| 2M NaOH, 70°C, 6 h | Partial cleavage of sulfonamide |

Electrophilic Aromatic Substitution

The 4-fluorophenoxy group directs electrophilic substitution (e.g., nitration, halogenation) to the para position relative to the oxygen :

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 3-nitro-4-fluorophenoxy derivative | |

| Bromination | Br₂, FeBr₃, DCM, RT, 4 h | 3-bromo-4-fluorophenoxy analog |

Cross-Coupling Reactions

The arylacetamide core participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) :

| Reaction | Conditions | Yield | Source |

|---|---|---|---|

| Suzuki coupling with arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h | 58% | |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | 41% |

Biological Activity Modifications

Derivatization of the acetamide group enhances pharmacological properties. For example:

-

Anticonvulsant activity : Introduction of electron-withdrawing groups (e.g., -CF₃) at the phenyl ring improves potency .

-

Anticancer potential : Alkylation of the sulfonamide nitrogen with piperazine derivatives increases cytotoxicity .

Stability Under Physiological Conditions

科学的研究の応用

Anticonvulsant Activity

Recent studies have highlighted the potential of N-phenylacetamide derivatives, including those with structural similarities to N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide, in treating epilepsy. The synthesis and evaluation of these compounds have demonstrated promising anticonvulsant properties.

Key Findings:

- A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and tested for their anticonvulsant activity using animal models. The results indicated that certain derivatives exhibited protective effects against maximal electroshock seizures, a standard model for evaluating anticonvulsant efficacy .

- The structure-activity relationship (SAR) studies revealed that modifications in the amide fragment significantly influence anticonvulsant activity, suggesting that the presence of specific substituents could enhance therapeutic effects .

Data Summary:

| Compound ID | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |

|---|---|---|---|

| Compound 20 | 52.30 | >500 | >9.56 |

| Phenytoin | 28.10 | >100 | >3.6 |

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies on related phenylacetamide derivatives have shown significant cytotoxic effects against various cancer cell lines, particularly prostate cancer.

Key Findings:

- Derivatives with a fluorophenyl group demonstrated potent activity against the PC3 prostate carcinoma cell line, with some compounds showing an IC50 value comparable to established anticancer drugs like imatinib .

- The presence of electron-withdrawing groups such as nitro or methoxy moieties was found to enhance the cytotoxicity of these compounds, indicating that structural modifications can lead to improved anticancer efficacy .

Data Summary:

| Compound ID | Cell Line | IC50 (μM) | Comparison Drug | Comparison Drug IC50 (μM) |

|---|---|---|---|---|

| Compound 2b | PC3 | 52 | Imatinib | 40 |

| Compound 2c | MCF-7 | 100 | Imatinib | 98 |

Antitubercular Activity

The antitubercular properties of this compound have garnered attention due to the rising incidence of tuberculosis and drug-resistant strains.

Key Findings:

- Novel derivatives of N-phenylacetamides have shown moderate to potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL .

- The most potent derivative demonstrated an MIC of 4 μg/mL against both rifampin-sensitive and rifampin-resistant strains, indicating its potential as a lead compound for developing new antitubercular agents .

Data Summary:

| Compound ID | MIC (μg/mL) | Resistance Type |

|---|---|---|

| Compound 3m | 4 | Rifampin-sensitive |

| Compound 3m | 4 | Rifampin-resistant |

作用機序

The mechanism of action of N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides. By inhibiting DHFR, the compound disrupts DNA synthesis and cell division, leading to its antimicrobial and anticancer effects .

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related derivatives, focusing on substituent effects, physicochemical properties, and synthetic strategies.

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Insights

Substituent Effects on Physicochemical Properties: The 4-fluorophenoxy group in the target compound likely increases metabolic stability compared to non-fluorinated analogs (e.g., phenoxy derivatives) due to reduced oxidative metabolism . Sulfonamido vs.

Synthetic Strategies :

- Sulfonamido groups are typically introduced via sulfonylation of amines. For example, describes synthesizing N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide by reacting a sulfonamide precursor with acetic anhydride .

- Triazole-containing analogs () are synthesized via Cu-catalyzed azide-alkyne cycloaddition, a strategy adaptable to the target compound for introducing heterocyclic moieties .

Biological Relevance :

- Compounds with fluorinated aromatic rings (e.g., ) often exhibit enhanced bioavailability and target affinity, suggesting similar advantages for the target compound .

- Thioether-containing derivatives (e.g., Compound 51) demonstrate moderate lipophilicity, which may be advantageous for blood-brain barrier penetration compared to the more polar target compound .

生物活性

N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article compiles various research findings, case studies, and data tables that elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound's chemical structure includes a sulfonamide group, a phenylacetamide moiety, and a fluorophenoxyethyl side chain. The presence of these functional groups is critical for its biological activity.

Anticancer Activity

Research has shown that derivatives of phenylacetamide exhibit significant anticancer properties. For instance, a study highlighted the efficacy of related compounds against prostate carcinoma (PC3 cell line), with certain derivatives demonstrating IC50 values comparable to established drugs like imatinib. Specifically, compounds with nitro substituents showed higher cytotoxic effects than those with methoxy groups, indicating that electronic properties of substituents play a crucial role in their activity .

Table 1: Anticancer Activity of Phenylacetamide Derivatives

Antimicrobial Activity

The compound also shows promising antibacterial activity. A study evaluated N-phenylacetamide derivatives containing thiazole moieties against various bacterial strains, revealing that certain derivatives exhibited effective inhibition at concentrations lower than traditional antibiotics. Notably, N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide demonstrated an EC50 value of 156.7 µM against Xanthomonas oryzae, outperforming bismerthiazol and thiodiazole copper .

Table 2: Antibacterial Activity of N-Phenylacetamide Derivatives

| Compound | Bacterial Strain | EC50 (µM) | Reference |

|---|---|---|---|

| A1 | Xanthomonas oryzae | 156.7 | |

| Bismerthiazol | Xanthomonas oryzae | 230.5 | |

| Thiodiazole Copper | Xanthomonas oryzae | 545.2 |

Anticonvulsant Activity

Additionally, some derivatives have been synthesized and tested for anticonvulsant properties. A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives indicated varying levels of efficacy in animal models, with certain compounds providing significant protection in the maximal electroshock (MES) test .

Table 3: Anticonvulsant Activity of N-Phenylacetamide Derivatives

| Compound ID | Dose (mg/kg) | Protection Time Points | Reference |

|---|---|---|---|

| 12 | 100 | 0.5 h | |

| 13 | 100/300 | 0.5 h / 4 h | |

| 19 | 300/100 | 0.5 h / 4 h |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl ring and the nature of substituents significantly influence the biological activity of these compounds. For instance, electron-withdrawing groups like fluorine enhance antibacterial activity compared to electron-donating groups such as methyl .

Case Studies

- Anticancer Efficacy : In a comparative study against various cancer cell lines, derivatives similar to this compound showed promising results in inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Mechanism : Scanning electron microscopy (SEM) studies revealed that certain derivatives caused membrane rupture in bacterial cells, leading to cell death—a mechanism that underlines their potential as effective antimicrobial agents .

Q & A

Q. Table 1: QSAR Correlations for Sulfonamide Derivatives

| Structural Feature | Biological Impact (Example) | Reference |

|---|---|---|

| 4-Fluorophenoxy group | Enhanced COX-2 inhibition | |

| Ethylsulfonamido linker | Improved solubility in polar solvents | |

| Acetamide terminus | Stabilized hydrogen bonding |

Advanced: What strategies optimize synthetic yield in multi-step acetamide synthesis?

Methodological Answer:

- Catalyst Optimization: Use Pd/C (5% w/w) for hydrogenation steps to reduce nitro intermediates (e.g., 4-nitrophenyl to 4-aminophenyl) with >90% yield .

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance sulfonamide coupling efficiency at 60–80°C .

- Temperature Control: Maintain <5°C during acetyl chloride addition to prevent side reactions (e.g., N-overacetylation) .

- Automated Systems: Employ flow reactors for reproducible scale-up (gram to kilogram) with real-time monitoring via inline FTIR .

Basic: How is the purity of this compound validated for pharmacological studies?

Methodological Answer:

- HPLC-PDA Analysis: Use a C18 column (4.6 × 250 mm, 5 µm) with isocratic elution (70:30 acetonitrile/0.1% TFA) at 1 mL/min. Purity ≥95% is confirmed by a single peak at 254 nm .

- Elemental Analysis: Match calculated (C: 52.34%, H: 4.34%, N: 7.09%) and observed values within ±0.3% .

- Karl Fischer Titration: Ensure water content <0.5% for hygroscopic batches .

Advanced: What computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to COX-2 (PDB ID: 5KIR) or bacterial dihydropteroate synthase (PDB ID: 3TYE). Focus on sulfonamide interactions with Arg120/His148 residues .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Pharmacophore Modeling (MOE): Identify critical features (e.g., hydrogen bond acceptors at sulfonamide S=O) for anti-inflammatory activity .

Advanced: How can structural analogs improve pharmacokinetic properties?

Methodological Answer:

- LogP Optimization: Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to reduce LogP from 3.2 to 2.5, enhancing aqueous solubility .

- Metabolic Stability: Replace labile esters (e.g., ethoxy) with stable ethers (e.g., methoxy) to prolong half-life in liver microsomes .

- Prodrug Design: Mask sulfonamide as a tert-butyl carbamate to enhance blood-brain barrier penetration .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods during synthesis (risk of acetyl chloride fumes) .

- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

Advanced: How do researchers address discrepancies in NMR data between synthetic batches?

Methodological Answer:

- Deuterated Solvent Consistency: Ensure DMSO-d6 is anhydrous (Karl Fischer) to prevent water peaks (δ 3.3 ppm) .

- Paramagnetic Impurity Removal: Pass crude product through a short silica column with 1% acetic acid to chelate metal contaminants .

- 2D NMR (HSQC, HMBC): Resolve overlapping signals (e.g., aromatic protons) by correlating ¹H-¹³C couplings .

Advanced: What in vitro models are suitable for evaluating anticancer activity?

Methodological Answer:

- Cell Line Panels: Test against NCI-60 cell lines (e.g., leukemia CCRF-CEM, breast MDA-MB-231) using 72-hour viability assays .

- Mechanistic Studies:

- Apoptosis: Annexin V/PI staining with flow cytometry .

- Cell Cycle: PI staining and G0/G1 arrest analysis .

- Combination Index (CI): Assess synergy with cisplatin via Chou-Talalay method (CI <1 indicates synergism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。